

Technical Guide: 2-(4-Butoxyphenyl)ethanol in API Synthesis

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Compound of Interest

Compound Name: 2-(4-Butoxyphenyl)ethanol

CAS No.: 27078-63-3

Cat. No.: B1330691

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Role: Pharmaceutical Intermediate & Pharmacophore Scaffold CAS: 50593-51-6 (also related to 123195-72-2 for tert-butyl variants, specified here as n-butoxy) Synonyms: 4-Butoxyphenethyl alcohol; 2-(p-Butoxyphenyl)ethanol; O-Butyltyrosol.

Executive Summary & Chemical Profile

2-(4-Butoxyphenyl)ethanol is a lipophilic derivative of Tyrosol (4-hydroxyphenethanol). In medicinal chemistry, it serves as a critical "linker" scaffold, introducing a flexible ethyl spacer and a lipophilic butoxy tail. This moiety is frequently employed to modulate the LogP (lipophilicity) of drug candidates, particularly in the design of Beta-adrenergic receptor antagonists, PPAR agonists, and Antifungal agents where membrane permeability is rate-limiting.

Its primary utility lies in its bifunctionality:

- The Hydroxyl Group: A handle for activation (Mesylation/Tosylation) or oxidation (to Phenylacetic acid).
- The Butoxy Tail: A steric and lipophilic anchor that fits into hydrophobic pockets of target receptors (e.g., GPCRs).

Chemical Specifications

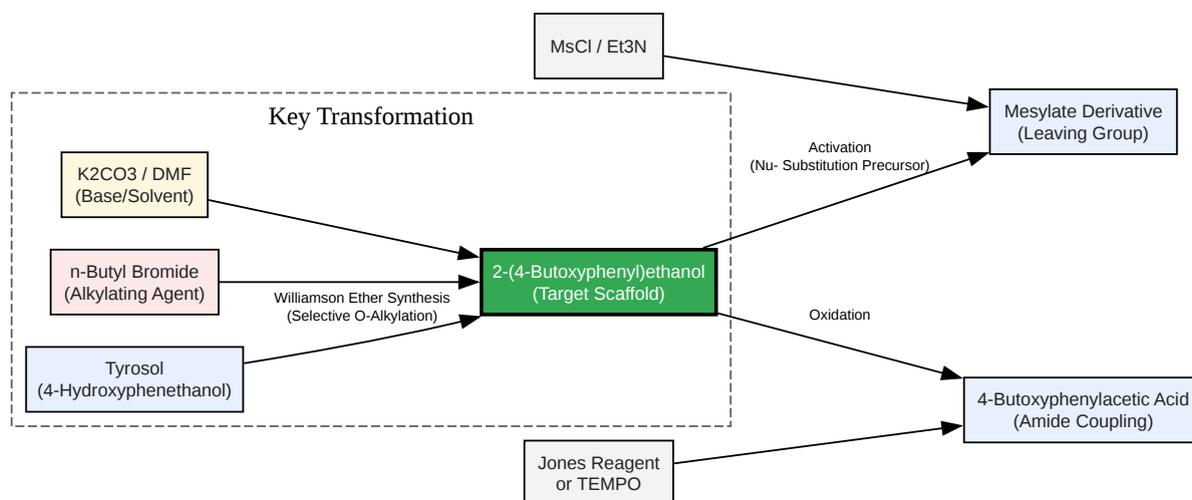
Property	Data	Note
Molecular Formula	C ₁₂ H ₁₈ O ₂	
Molecular Weight	194.27 g/mol	
Appearance	Colorless to pale yellow oil	Crystallizes at low temps
Boiling Point	155–160 °C @ 2 mmHg	High vacuum required for distillation
Solubility	Soluble in DCM, EtOAc, MeOH	Insoluble in water
Stability	Air/Moisture Stable	Avoid strong oxidizers

Synthetic Pathways & Mechanistic Logic

The synthesis of **2-(4-Butoxyphenyl)ethanol** is most efficiently achieved via the Selective O-Alkylation of Tyrosol. Direct alkylation is preferred over Friedel-Crafts hydroxyalkylation due to regioselectivity issues with the latter.

Mechanistic Flowchart (Graphviz)

The following diagram illustrates the synthesis and downstream activation pathways.



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Caption: Synthesis of **2-(4-Butoxyphenyl)ethanol** via Williamson Ether Synthesis and subsequent divergence into activated electrophiles (Mesylate) or carboxylic acids.

Experimental Protocols

Protocol A: Scalable Synthesis from Tyrosol

Objective: Selective alkylation of the phenolic hydroxyl group without affecting the aliphatic alcohol. Rationale: Phenolic protons (pK_a ~10) are significantly more acidic than primary aliphatic alcohols (pK_a ~16). Using a weak base like Potassium Carbonate (

) in a polar aprotic solvent (DMF or Acetone) ensures selective deprotonation of the phenol.

Materials:

- Tyrosol (4-Hydroxyphenethanol): 13.8 g (100 mmol)
- 1-Bromobutane: 15.1 g (110 mmol)
- Potassium Carbonate (

), anhydrous: 27.6 g (200 mmol)

- DMF (N,N-Dimethylformamide): 100 mL
- Ethyl Acetate (EtOAc) & Hexanes for workup.

Step-by-Step Methodology:

- Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tyrosol (13.8 g) in DMF (100 mL).
- Deprotonation: Add

(27.6 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
Note: The mixture may turn slightly yellow as the phenoxide anion forms.
- Alkylation: Add 1-Bromobutane (15.1 g) dropwise via an addition funnel over 15 minutes.
- Reaction: Heat the mixture to 60–70 °C for 6–8 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (Tyrosol) should disappear (R_f ~0.2), and the product should appear (R_f ~0.5).
- Quench: Cool the reaction to RT and pour into Ice Water (400 mL).
- Extraction: Extract the aqueous mixture with EtOAc (3 x 100 mL).
- Wash: Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF. Critical Step: DMF retention can interfere with crystallization/distillation.
- Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.
- Purification: The crude oil is typically >90% pure. For API grade, purify via Vacuum Distillation (bp 155 °C @ 2 mmHg) or Silica Gel Chromatography (Gradient: 10% -> 30% EtOAc/Hexane).

Yield: Expect 17.5–18.5 g (90–95%).

Protocol B: Activation to Mesylate (Leaving Group)

Objective: Convert the stable alcohol into a reactive mesylate for coupling with amines (e.g., in Beta-blocker synthesis).

Materials:

- **2-(4-Butoxyphenyl)ethanol**: 9.7 g (50 mmol)
- Methanesulfonyl Chloride (MsCl): 6.3 g (55 mmol)
- Triethylamine (): 7.6 g (75 mmol)
- Dichloromethane (DCM): 100 mL

Methodology:

- Dissolve the Alcohol and
in DCM and cool to 0 °C (Ice bath).
- Add MsCl dropwise, keeping the internal temp < 5 °C. Exothermic reaction.
- Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.
- Wash with 1M HCl (cold), then Sat.
, then Brine.
- Concentrate to obtain the solid/oil Mesylate. Use immediately in the next step (coupling) to avoid degradation.

Analytical Quality Control (QC)

HPLC Method (Reverse Phase)

This method separates the product from the starting material (Tyrosol) and potential over-alkylated impurities.

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μ m
Mobile Phase A	Water + 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile (ACN)
Gradient	0-2 min: 20% B; 2-15 min: 20% -> 90% B; 15-20 min: 90% B
Flow Rate	1.0 mL/min
Detection	UV @ 220 nm (Amide/Ring) and 275 nm (Phenol/Ether)
Retention Times	Tyrosol: ~3.5 min; Product: ~11.2 min

NMR Interpretation (^1H NMR, 400 MHz,)

- 7.15 (d, 2H): Aromatic protons (meta to alkoxy).
- 6.85 (d, 2H): Aromatic protons (ortho to alkoxy).
- 3.95 (t, 2H):
(Butoxy protons adjacent to oxygen).
- 3.82 (t, 2H):
(Ethanol chain, adjacent to OH).
- 2.80 (t, 2H):
(Benzylic protons).
- 1.75 (m, 2H): Butyl chain methylene.
- 1.48 (m, 2H): Butyl chain methylene.

- 0.98 (t, 3H): Terminal methyl of butyl group.

Pharmaceutical Applications & Context

Linker in Beta-Adrenergic Antagonists

The 2-(4-Butoxyphenyl)ethyl moiety mimics the lipophilic tail found in several beta-blockers. While Metoprolol uses a methoxy-ethyl tail, the butoxy analog is often investigated to increase blood-brain barrier (BBB) permeability or alter metabolic half-life.

- Application: The mesylate generated in Protocol B is reacted with isopropylamine or substituted piperazines to generate the core pharmacophore.

Tyrosol-Derived Antioxidants & Prodrugs

As a lipophilic ether of Tyrosol, this compound retains the phenethyl skeleton essential for antioxidant activity but with modified bioavailability. It is often used as a reference standard in the analysis of olive oil phenolic metabolites where lipophilicity affects absorption rates.

Liquid Crystal Mesogens

Beyond pharma, this intermediate is a precursor for calamitic liquid crystals. The rigid phenyl ring + flexible alkyl tail (butoxy) + polar head (alcohol) structure is ideal for synthesizing rod-like mesogens used in optical displays.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield (<70%)	Incomplete deprotonation or moisture in solvent.	Ensure is finely ground and DMF is anhydrous. Increase reaction time.
O-Alkylation of Aliphatic OH	Reaction temperature too high or base too strong.	Keep temp < 80 °C. Do NOT use NaH; stick to to maintain selectivity for phenol.
Emulsion during Workup	DMF presence in aqueous layer.	Wash organic layer thoroughly with water (3x) or use LiCl solution to break emulsion.
Product Solidifies	High purity material often crystallizes.	Gently warm to melt for handling, or store as a solution in DCM if used frequently.

References

- Preparation of Tyrosol Derivatives
 - Source: "A new method for the synthesis of p-tyrosol... and new types of pharmacological activity."[\[1\]](#) Russian Chemical Bulletin, 2015.[\[2\]](#)
 - Relevance: Establishes the baseline reactivity of the phenethanol scaffold.
 - URL:
- Alkylation Protocols (Williamson Ether Synthesis)
 - Source: "Synthesis of 2-(4-allyloxyphenyl)ethanol." PrepChem.
 - Relevance: Provides the direct analog protocol for alkylating Tyrosol with alkyl halides using Carbon
 - URL:

- Physical Properties & Safety Data
 - Source: "2-(4-tert-Butoxy-phenyl)-ethanol | 123195-72-2." [3][4] Sigma-Aldrich.
 - Relevance: Safety handling (H318, H411) and physical characterization data for the closely related tert-butoxy analog (used as a proxy for physical handling limits).
 - URL:
- Pharmaceutical Context (Metoprolol Analogs)
 - Source: "4-TERT-BUTOXYPHENETHYL ALCOHOL | 123195-72-2." [3][4] ChemicalBook.
 - Relevance: Links the butoxy-phenethyl moiety to Metoprolol impurities and beta-blocker structural analogs.
 - URL:

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